yGsy2p-IN-1 is a compound that serves as an inhibitor of glycogen synthase, a critical enzyme involved in the synthesis of glycogen in eukaryotic organisms. Glycogen synthase plays a pivotal role in carbohydrate metabolism by catalyzing the addition of glucose units to glycogen. The regulation of this enzyme is essential for maintaining glucose homeostasis in the body. yGsy2p-IN-1 functions by mimicking the regulatory effects of phosphorylation, thus providing insights into potential therapeutic targets for metabolic disorders.
The compound yGsy2p-IN-1 has been studied in various biochemical contexts, particularly in relation to its impact on yeast glycogen synthase. The primary structural insights into the inhibited state of this enzyme have been derived from crystallographic studies, which have elucidated how yGsy2p-IN-1 interacts with glycogen synthase at the molecular level .
yGsy2p-IN-1 can be classified as a small molecule inhibitor specifically targeting glycogen synthase. Its mechanism involves altering the enzyme's conformation to reduce its activity, thereby influencing glycogen synthesis pathways.
The synthesis of yGsy2p-IN-1 involves several organic chemistry techniques, typically including:
The molecular structure of yGsy2p-IN-1 is characterized by its ability to bind to the active site of glycogen synthase. Structural studies have shown that this compound stabilizes an inhibited conformation of the enzyme, preventing substrate access.
Crystallographic data reveal that the binding interactions involve key amino acid residues within the active site, which are crucial for enzyme function. The crystal structure of the inhibited state has been resolved to a high resolution, providing detailed insights into these interactions .
yGsy2p-IN-1 undergoes reversible binding with glycogen synthase, leading to a decrease in enzymatic activity. This interaction can be characterized as a competitive inhibition where the inhibitor competes with natural substrates for binding at the active site.
The kinetics of inhibition can be studied using standard enzyme kinetics assays, where varying concentrations of yGsy2p-IN-1 are tested against fixed substrate levels to determine inhibitory constants and understand its efficacy.
The mechanism by which yGsy2p-IN-1 exerts its inhibitory effects involves:
Experimental data indicate that upon binding with yGsy2p-IN-1, there is a significant reduction in glycogen synthase activity, demonstrating its potential role as a regulatory agent in carbohydrate metabolism .
yGsy2p-IN-1 exhibits properties typical of small organic molecules, including:
The chemical properties include:
yGsy2p-IN-1 has potential applications in:
Pompe Disease Pathogenesis: Lysosomal glycogen accumulation in Pompe disease directly disrupts cytoplasmic glycogen metabolism. Mouse models show elevated expression of glucose transporters (GLUT4) and glycogen synthesis enzymes (GYS1, GYG1, GBE1) prior to muscle wasting. This creates a feedforward loop where lysosomal storage exacerbates cytoplasmic glycogen synthesis, accelerating disease [2] [9]. Enzyme replacement therapy (ERT) with recombinant GAA reduces GYS1 and related proteins, confirming their role in pathology [2].
Lafora Disease Mechanisms: Neuronal hyperexcitability and neurodegeneration in LD correlate with polyglucosan body accumulation. GS activity is upregulated due to impaired malin-laforin complex function, which normally suppresses GS via ubiquitination. Inhibiting GS genetically (e.g., GYS1 antisense oligonucleotides) reduces polyglucosan formation and seizures in LD mouse models [3] [6]. Notably, glial cells (astrocytes) contribute significantly to neurodegeneration through glycogen accumulation, expanding the therapeutic rationale for GS inhibition beyond neurons [6].
Table 2: Disease-Specific Evidence Supporting hGYS1 Inhibition
Disease | Model System | Intervention | Key Outcomes | Reference |
---|---|---|---|---|
Pompe disease | GAA-KO mice | MZ-101 (GYS1 inhibitor) | ↓ Glycogen in heart/diaphragm; ↑ insulin sensitivity; ↑ AMPK phosphorylation | [9] |
Lafora disease | EPM2A/EPM2B-KO mice | GYS1 antisense oligonucleotides | ↓ Polyglucosan bodies; ↓ epileptiform discharges | [6] |
Lafora disease | Patient-derived cells | Empagliflozin (indirect GS modulation) | Proposed reduction in glycogen synthesis (clinical trial ongoing) | [3] |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: